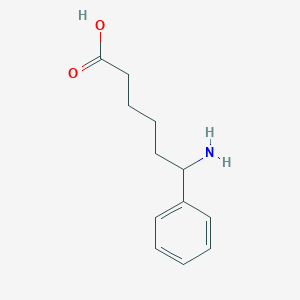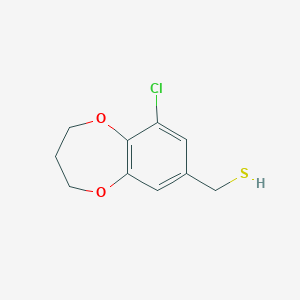
(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methanethiol: is an organic compound characterized by a benzodioxepin ring structure with a chlorine atom at the 9th position and a methanethiol group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methanethiol typically involves the following steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol and epichlorohydrin under acidic or basic conditions.
Thiol Group Introduction: The methanethiol group can be introduced via nucleophilic substitution reactions using thiolating agents such as sodium hydrosulfide or thiourea.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in (9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methanethiol can undergo oxidation to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzodioxepin ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dechlorinated compounds, modified benzodioxepin derivatives.
Substitution: Azido, cyano, and other substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methanethiol can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its thiol group, which can interact with active sites.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methanethiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The benzodioxepin ring structure may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-YL)amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness:
Thiol Group: The presence of the thiol group in (9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methanethiol provides unique reactivity, particularly in forming disulfide bonds and interacting with cysteine residues in proteins.
Chemical Properties: The combination of the benzodioxepin ring and the thiol group imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11ClO2S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanethiol |
InChI |
InChI=1S/C10H11ClO2S/c11-8-4-7(6-14)5-9-10(8)13-3-1-2-12-9/h4-5,14H,1-3,6H2 |
InChI Key |
RYHFTAIRXPLMFG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CS)Cl)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



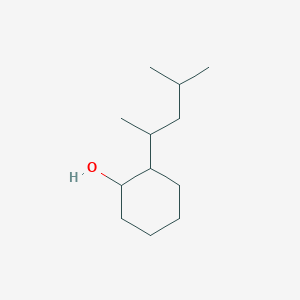
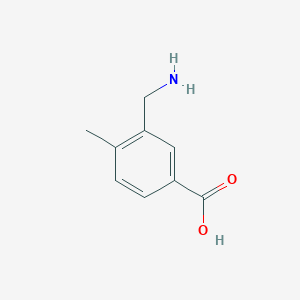
![(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13269396.png)
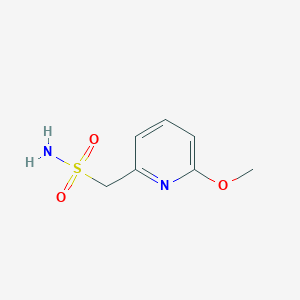

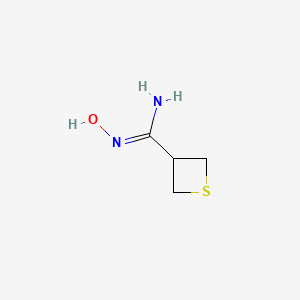
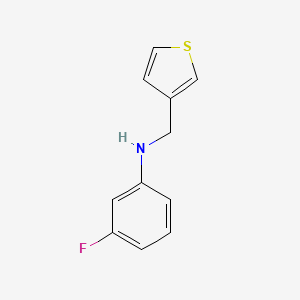
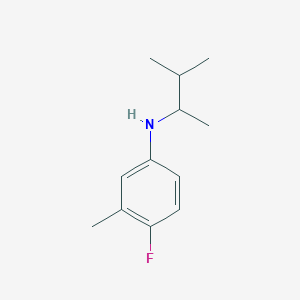
amine](/img/structure/B13269428.png)
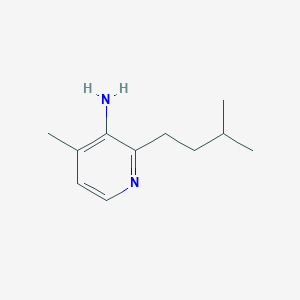
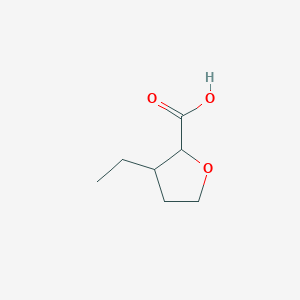
![7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13269448.png)
